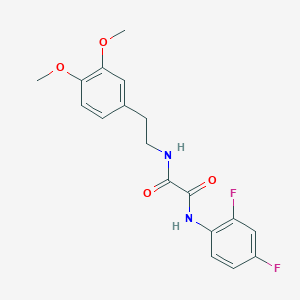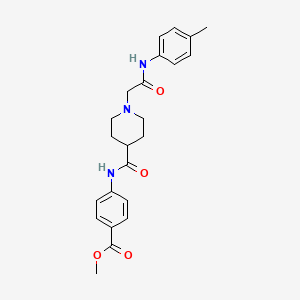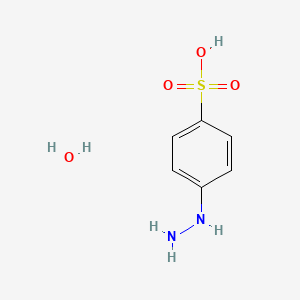
1-Bromo-3-ethylcyclobutane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organometallic Methodology and Synthesis of Complex Molecules
1-Bromobenzocyclobutene, a compound similar in structure to 1-Bromo-3-ethylcyclobutane, has been utilized in organometallic methodology to produce complex molecules. It is converted into a zirconocene compound that couples with alkynes or nitriles, yielding substituted naphthalenes, isoquinolines, or benzazocines. This showcases the potential of bromocyclobutanes in facilitating the synthesis of intricate organic molecules (Ramakrishna & Sharp, 2003).
Microwave Spectroscopy and Structural Analysis
Studies on bromocyclobutane and its isotopic species have provided insight into the molecular structure and dynamics through microwave spectroscopy. This research aids in understanding the physical and chemical properties of bromocyclobutanes, which is essential for their application in various scientific fields (Rothschild & Dailey, 1962).
Cycloaddition Reactions
Cycloaddition reactions of bromocyclobutanes with other compounds have been explored for synthesizing novel organic structures. For instance, the thermal [2+2] cycloaddition of 1-bromo-2-(9-fluorenylidene)ethylene produces unique cyclobutane derivatives, highlighting the utility of bromocyclobutanes in constructing complex cyclic structures (Toda, Motomura, & Oshima, 1974).
Catalysis and Asymmetric Synthesis
Bromocyclobutanes are implicated in catalytic processes for synthesizing cyclobutanes from simple precursors. A study demonstrated a cobalt-catalyzed route for coupling ethylene with enynes to form vinylcyclobutenes and subsequently cyclobutanes with quaternary chiral centers. This indicates the role of bromocyclobutanes in catalysis and asymmetric synthesis, contributing to the creation of biologically active molecules and pharmaceuticals (Pagar & RajanBabu, 2018).
Advanced Material Synthesis
The synthesis and reactivity of highly strained thiophenes with fused four-membered rings have been investigated, where bromocyclobutanes serve as intermediates in producing materials with unique electronic properties. Such materials are of interest for their potential applications in organic electronics and photovoltaics (Nakayama & Kuroda, 1993).
Safety and Hazards
Mecanismo De Acción
Target of Action
1-Bromo-3-ethylcyclobutane is a type of cycloalkane, which are cyclic hydrocarbons . The primary targets of cycloalkanes like this compound are typically other organic compounds in a chemical reaction. The exact target can vary widely depending on the specific reaction conditions and reagents present.
Mode of Action
The mode of action of this compound is likely to involve a substitution reaction, given its structure. In such reactions, the bromine atom in the compound could be replaced by another atom or group of atoms. The exact nature of this interaction would depend on the specific reaction conditions and the reagents used .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not readily available. As a small, non-polar molecule, it is likely to be absorbed well in the body. Its distribution, metabolism, and excretion would depend on many factors, including its chemical reactivity and the presence of appropriate metabolic enzymes .
Result of Action
The result of this compound’s action would be the formation of a new organic compound, produced by the substitution of the bromine atom with another atom or group of atoms. The exact molecular and cellular effects would depend on the nature of the new compound formed .
Análisis Bioquímico
Biochemical Properties
Brominated compounds like 1-Bromo-3-ethylcyclobutane often participate in biochemical reactions as electrophiles, reacting with nucleophiles present in enzymes, proteins, and other biomolecules .
Cellular Effects
Brominated compounds can influence cell function by interacting with cellular signaling pathways, affecting gene expression, and altering cellular metabolism .
Molecular Mechanism
Brominated compounds often exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Studies on similar compounds suggest that the effects can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Brominated compounds can participate in various metabolic pathways, interacting with enzymes and cofactors, and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds can interact with transporters or binding proteins, influencing their localization or accumulation .
Subcellular Localization
Similar compounds can be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
1-bromo-3-ethylcyclobutane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11Br/c1-2-5-3-6(7)4-5/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXKUXGTTHIKLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-ethyl-2-imino-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2767282.png)
![[3-[1,1-Difluoro-3-tri(propan-2-yl)silylprop-2-ynyl]diazirin-3-yl]methanol](/img/structure/B2767286.png)


![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2767292.png)


![7-(azepane-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2767298.png)
![N-(6-amino-1-butyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-[ethyl(prop-2-yn-1-yl)amino]-N-(2-methoxyethyl)acetamide](/img/structure/B2767299.png)


![1-methyl-2-[(oxan-4-yl)methoxy]-1H-1,3-benzodiazole](/img/structure/B2767302.png)

![2-(Naphthalen-1-yl)-1-(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)ethanone oxalate](/img/structure/B2767304.png)